1-(3-Aminopropyl)piperidin-4-ol dihydrochloride
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Overview
Description
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its role as a building block in the synthesis of various heterocyclic compounds .
Preparation Methods
The synthesis of 1-(3-Aminopropyl)piperidin-4-ol dihydrochloride typically involves the reaction of 1-(3-aminopropyl)piperidin-4-ol with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes to modulate their activity . This interaction can influence various biological processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
1-(3-Aminophenyl)piperidin-4-ol: This compound has a similar structure but with a phenyl group instead of a propyl group.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound contains a chloropyrimidine moiety, making it distinct in terms of reactivity and applications.
1-(2-Aminoethyl)-4-piperidinol:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical reactions and a wide range of applications in research and industry .
Biological Activity
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride, with the molecular formula C₈H₂₀Cl₂N₂O and a molecular weight of 231.16 g/mol, is a piperidine derivative that has garnered attention in pharmaceutical research, particularly concerning its potential effects on neurological and psychiatric disorders. This article explores its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound appears as a white solid and is characterized by the presence of an amine and a hydroxyl group, which are crucial for its biological activity. Its structural similarity to known psychoactive compounds suggests potential therapeutic applications in treating conditions like depression and anxiety.
Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. These interactions are critical for mood regulation and cognitive functions:
- Serotonin Receptors : It is believed to primarily interact with the 5-HT2A receptor, influencing serotonergic pathways.
- Dopamine Receptors : The compound may also affect dopamine receptor activity, which is essential in mood and reward pathways.
This dual interaction suggests a multifaceted role in modulating neurotransmission, making it a candidate for further pharmacological exploration.
Biological Activity Overview
This compound has been studied for various biological activities:
Activity | Description |
---|---|
Antidepressant Effects | Potential to alleviate symptoms of depression through serotonin modulation. |
Anxiolytic Properties | May reduce anxiety by interacting with neurotransmitter systems. |
Neuroprotective Effects | Possible protective effects on neuronal cells, warranting further investigation. |
Study 1: Neurotransmitter Interaction
A study investigated the interaction of this compound with serotonin receptors. Results demonstrated significant binding affinity to the 5-HT2A receptor, suggesting its potential as an antidepressant agent .
Study 2: Behavioral Analysis
In animal models, administration of the compound resulted in reduced anxiety-like behaviors in tests such as the elevated plus maze and forced swim test. These findings indicate its potential use as an anxiolytic agent .
Study 3: Pharmacokinetics
Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics, with an estimated half-life suitable for therapeutic applications. The studies also highlighted its metabolic stability, which is crucial for drug development .
Comparison with Similar Compounds
To better understand its unique properties, we can compare this compound with structurally similar compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
1-(2-Aminoethyl)piperidine | Similar piperidine ring | Different receptor affinity |
4-Hydroxy-N,N-diethylpiperidine | Contains hydroxyl group | Primarily used as an anesthetic |
N-Methylpiperidin-4-amine | Contains an amine group | Known for stimulant properties |
1-(3-Aminobutyl)piperidin-4-ol | Longer alkyl chain | Potentially different pharmacokinetics |
The unique amine structure and hydroxyl functionality of this compound may confer distinct pharmacological properties compared to these similar compounds.
Properties
IUPAC Name |
1-(3-aminopropyl)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-4-1-5-10-6-2-8(11)3-7-10;;/h8,11H,1-7,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJKYAKTKDWSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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